molecular formula C27H23NO6 B11567855 1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567855
M. Wt: 457.5 g/mol
InChI Key: NBZXABDUHQDOGB-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H23NO6 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique chromeno-pyrrole structure. This compound has garnered attention due to its potential biological activities, which include antioxidant, anticancer, and antimicrobial properties. The molecular formula is C₁₈H₁₈N₂O₄, indicating a significant degree of complexity and the potential for diverse chemical interactions.

Structural Features

The compound features:

  • Chromene core : A fused structure that enhances stability and reactivity.
  • Substituents : Ethoxy and methoxy groups that may influence solubility and biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The chromeno[2,3-c]pyrrole derivatives have been shown to scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases.

Anticancer Properties

Studies have demonstrated that chromeno-pyrrole derivatives may act as anticancer agents. For example, compounds structurally related to this compound have been reported to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Similar derivatives have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methodologies involving multicomponent reactions. The optimization of reaction conditions has been crucial for enhancing yield and purity.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant activity of various chromeno-pyrrole derivatives using DPPH and ABTS assays. The results indicated a strong correlation between structural features (like the presence of hydroxyl groups) and antioxidant potency.
  • Anticancer Mechanism : In vitro studies on cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, confirmed by increased caspase activity and altered mitochondrial membrane potential.
  • Antimicrobial Testing : The compound was tested against standard strains like E. coli and S. aureus using the disk diffusion method. Results indicated a zone of inhibition comparable to standard antibiotics.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-(4-Methoxyphenyl)-2-(4-hydroxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneSimilar chromeno-pyrrole structureAntioxidantLacks ethoxy group
1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneHydroxy substitution instead of ethoxyPotential anticancer propertiesDifferent hydroxyl substitution
1-(4-Ethoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneEthoxy substitution on different aromatic ringAntimicrobial activityVariation in phenolic substituents

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23NO6/c1-3-33-22-14-17(10-13-20(22)29)24-23-25(30)19-6-4-5-7-21(19)34-26(23)27(31)28(24)15-16-8-11-18(32-2)12-9-16/h4-14,24,29H,3,15H2,1-2H3

InChI Key

NBZXABDUHQDOGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C5C3=O)O

Origin of Product

United States

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